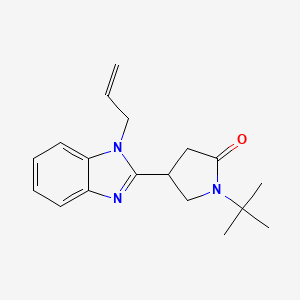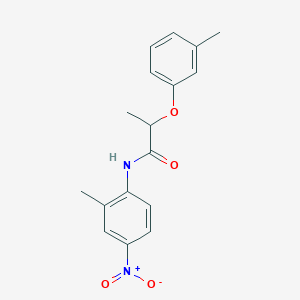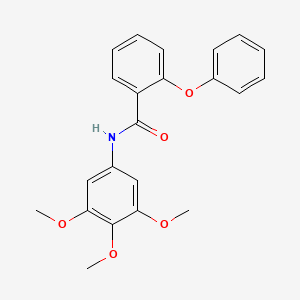![molecular formula C19H22N2O3S2 B4238791 N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4238791.png)
N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide involves its ability to interact with specific enzymes and signaling pathways. For example, in cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression and cell growth. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. In neuroscience, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. By activating this pathway, this compound can protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. For example, in cancer cells, this compound can induce cell cycle arrest, inhibit cell growth, and induce apoptosis. In neurodegenerative diseases, this compound can protect neurons from damage and improve cognitive function. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide in lab experiments include its ability to selectively target specific enzymes and signaling pathways, its potential use as a scaffold for the development of new drugs, and its ability to protect neurons from damage. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide. These include:
1. Further studies to determine the optimal dosage and administration route of this compound in different applications.
2. Development of new drugs based on the scaffold of this compound with improved pharmacological properties.
3. Investigation of the potential use of this compound in the treatment of other diseases such as inflammation and cardiovascular diseases.
4. Studies to determine the potential toxicity of this compound and its safety profile in different applications.
5. Investigation of the molecular mechanisms underlying the effects of this compound on specific enzymes and signaling pathways.
In conclusion, N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide is a compound that has potential applications in various fields and has been studied for its ability to selectively target specific enzymes and signaling pathways. Further studies are needed to determine its optimal dosage and administration route and to develop new drugs based on its scaffold with improved pharmacological properties.
Applications De Recherche Scientifique
N-[3-(methylthio)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neuroscience, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, it has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-25-17-9-5-8-16(13-17)20-19(22)15-7-6-12-21(14-15)26(23,24)18-10-3-2-4-11-18/h2-5,8-11,13,15H,6-7,12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUZCRJQKGXWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4238710.png)
![3-tert-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4238713.png)
![4-{[(2-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238714.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride](/img/structure/B4238722.png)
![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4238728.png)


![8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238754.png)

![4-fluoro-N-{3-oxo-3-[(2-pyridin-4-ylethyl)amino]propyl}benzamide](/img/structure/B4238764.png)

![{3-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4238775.png)
